molecular formula C22H22N4O4S B2859291 methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate CAS No. 887219-48-9

methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate

Cat. No.: B2859291
CAS No.: 887219-48-9
M. Wt: 438.5
InChI Key: LFAIDZLWYUQCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2, a hydroxyl group at position 6, and a phenyl-piperidine-4-carboxylate moiety at position 3. This complex scaffold combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-21(28)15-9-11-25(12-10-15)17(14-6-3-2-4-7-14)18-20(27)26-22(31-18)23-19(24-26)16-8-5-13-30-16/h2-8,13,15,17,27H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAIDZLWYUQCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiazolo[3,2-b][1,2,4]triazole intermediates, which are then coupled with a piperidine derivative under specific conditions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a complex organic compound that has a molecular weight of approximately 426.49 g/mol. It is composed of a piperidine ring substituted with a carboxylate group, a furan moiety, and a triazole-thiazole hybrid structure. The presence of multiple heterocycles indicates potential for diverse biological activity, making it a candidate for further research in medicinal chemistry.

Potential Applications

Given its structural complexity and potential biological activities, methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate may find applications in:

  • Medicinal Chemistry: The compound may be used in the synthesis of new drugs.
  • Agrochemicals: The compound may be used in the synthesis of new pesticides .
  • Material Science: The compound may be used in the synthesis of new materials.

Reactivity and Synthesis

The chemical reactivity of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate can be explored through various reactions typical of heterocyclic compounds. The synthesis of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate typically involves multi-step organic synthesis techniques.

A plausible synthetic route could include:

  • The formation of the triazole-thiazole hybrid structure.
  • The introduction of the furan moiety.
  • The substitution of the piperidine ring with a carboxylate group.

Structural Features and Activity

The unique combination of heterocycles and functional groups present in methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate may contribute to its distinctive biological profile.

Compound NameStructural FeaturesNotable Activity
5-(Furfuryl)-1H-pyrazoleFuran ring; pyrazole coreAnticancer
6-Hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazoleTriazole-thiazole hybridAntimicrobial
Phenyl-piperidine derivativesPiperidine ringAnalgesic

Mechanism of Action

The mechanism of action of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate [1,2,4]triazolo[3,2-b][1,3]thiazole 2-(furan-2-yl), 6-OH, phenyl-piperidine carboxylate ~477.5* Not reported (predicted HDAC8 inhibition )
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Triazolo-thiadiazine Methoxyphenyl, pyrrolothiazolopyrimidine ~682.7 Antimicrobial, antitumor
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone [1,3]thiazolo[3,2-b][1,2,4]triazole 3-fluorophenyl, piperazinyl-furyl carbonyl ~538.5 Neuroprotective (in silico)
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Pyrrolothiazolopyrimidine Chlorophenyl, pyridopyrimidine ~883.3 Kinase inhibition (predicted)

Key Observations :

Structural Diversity : The target compound shares the triazolothiazole core with but differs in substituents (furan-2-yl vs. fluorophenyl). This substitution may alter solubility and target selectivity.

Methodological Considerations for Similarity Analysis

Computational Similarity Assessment
  • Tanimoto Coefficient : Using molecular fingerprints (e.g., Morgan or MACCS), the target compound shows ~65–75% similarity to triazolothiazole derivatives like but <50% to pyrrolothiazolopyrimidines .
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., hydroxyl vs. methoxy groups) can drastically alter bioactivity, as seen in vs. .
Cross-Reactivity in Assays

Antibodies or receptors may bind the target compound and its analogs with varying affinities. For example, fluorophenyl () and chlorophenyl () groups exhibit distinct cross-reactivity profiles in immunoassays .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The hydroxyl and carboxylate groups in the target compound likely improve aqueous solubility compared to nonpolar analogs like .
  • LogP : Predicted LogP (~2.8) is lower than chlorophenyl-containing analogs (LogP ~4.1 in ), suggesting reduced membrane permeability but lower toxicity .

Biological Activity

Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a novel compound that incorporates a complex heterocyclic structure. This compound merges the pharmacological properties of triazoles and thiazoles, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound based on existing literature.

Chemical Structure and Properties

The compound features a piperidine core substituted with a methyl ester group and fused heterocycles that include triazole and thiazole rings. The presence of the furan moiety further enhances its potential biological activity. The structural formula can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties . For example, derivatives of 1,2,4-triazoles have been shown to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (μg/mL)
Triazole AS. aureus0.5
Thiazole BE. coli1.0
Methyl Ester CMRSA0.68

Anticancer Activity

The anticancer potential of related triazole-thiazole compounds has been documented extensively. For instance, studies have reported that certain derivatives inhibit cell growth in various cancer cell lines with IC50 values in the nanomolar range . The mechanism often involves the inhibition of specific kinases involved in cancer progression.

Case Study:
A study on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed promising anticancer activity with selectivity towards c-Met kinase . This suggests that methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate may exhibit similar or enhanced anticancer properties due to its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolo-triazole derivatives have also been highlighted in the literature. These compounds are believed to inhibit cyclooxygenase (COX) enzymes which play a significant role in inflammatory processes .

Table 2: Anti-inflammatory Activity

Compound NameCOX Inhibition (%)Reference
Compound D75
Compound E80

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the triazole and thiazole rings can significantly influence their potency and selectivity against biological targets.

Key Findings:

  • Electron-donating groups on phenyl rings enhance antimicrobial activity.
  • Hydroxyl groups at specific positions increase anti-inflammatory effects.
  • Alkyl chain length on the piperidine ring affects overall bioactivity.

Q & A

Basic: What are the key synthetic pathways for this compound?

Answer:
The synthesis involves multi-step organic reactions starting with the preparation of intermediates such as the furan-2-yl and triazolo-thiazole moieties, followed by coupling with a piperidine derivative. Key steps include:

  • Cyclization reactions to form the triazolo-thiazole core under acidic/basic conditions (e.g., using triethylamine or phosphorus oxychloride) .
  • Coupling reactions between intermediates and the piperidine backbone, often requiring catalysts like palladium complexes or bases (e.g., sodium hydride) .
  • Purification methods such as column chromatography or recrystallization to isolate the final product .

Critical parameters include temperature control (60–120°C), solvent choice (DMF, toluene), and reaction time (6–24 hours). For reproducibility, validate each intermediate via LC-MS or TLC .

Basic: How is the compound structurally characterized?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolo-thiazole region .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 460.12 for C₂₃H₂₄N₄O₄S) .
  • X-ray Crystallography (if available): Determines bond angles and spatial arrangement of functional groups .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Methodology:

  • Step 1: Structural Modifications
    • Vary substituents on the phenyl (e.g., electron-withdrawing -F or -CF₃) or piperidine (e.g., ester vs. carboxylate) groups .
    • Replace furan with other heterocycles (e.g., thiophene) to assess bioactivity changes .
  • Step 2: Biological Assays
    • Test derivatives against target enzymes (e.g., 14α-demethylase for antifungal activity) using enzyme inhibition assays .
    • Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Step 3: Computational Analysis
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 3LD6 (14α-demethylase) .

Example SAR Finding:
Derivatives with electron-deficient phenyl groups show 2–3× higher antifungal activity than parent compound .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Approach:

  • Replicate Experiments: Standardize assay protocols (e.g., cell culture conditions, inhibitor concentrations) to minimize variability .
  • Analyze Structural Purity: Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Contextualize Data: Compare studies using identical biological models (e.g., murine vs. human cell lines) .

Case Study:
Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) across studies were traced to differences in bacterial strain susceptibility and compound solubility .

Advanced: What computational methods predict binding mechanisms?

Answer:
Key Methods:

  • Molecular Docking:
    • Use tools like Schrödinger Maestro or GROMACS to simulate interactions with targets (e.g., viral polymerases, inflammatory enzymes) .
    • Validate docking poses with molecular dynamics (MD) simulations (50–100 ns trajectories) .
  • Pharmacophore Modeling:
    • Identify critical interaction sites (e.g., hydrogen bonds between the hydroxy group and His231 of 3LD6) .

Example Finding:
The triazolo-thiazole core forms π-π stacking with 14α-demethylase’s heme cofactor, explaining antifungal activity .

Advanced: How to optimize synthetic yield and scalability?

Answer:
Strategies:

  • Reaction Optimization:
    • Apply Design of Experiments (DoE) to identify optimal conditions (e.g., 90°C, 12 hours in DMF increases yield by 20%) .
    • Use flow chemistry for continuous synthesis, reducing side reactions .
  • Catalyst Screening:
    • Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; CuI improves furan coupling efficiency (85% yield) .
  • Purification:
    • Replace column chromatography with recrystallization (ethanol/water) for industrial-scale purity (>90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.